3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Overview
Description
3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C14H8F3NO2S and its molecular weight is 311.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
- Antibacterial Activity : A series of hydrazides of 3-pyrrol-1-ylthieno[3,2-b]pyridine-2-carboxylic acid, related to the compound , have been synthesized and shown to possess antibacterial properties (Kostenko et al., 2015).
Synthesis and Structural Studies
- New Synthetic Routes : Research has been conducted on the synthesis of heterocyclic systems such as pyrrolo[3,2-b]carbazole, 1H-benzofuro[3,2-f]indole, and 1H-[1]benzothiophene[2,3-f]indole, which are structurally related to the compound (Chunchatprasert et al., 1992).
- Azirine Strategy for Synthesis : An azirine-based strategy has been developed for the preparation of trifluoromethyl-substituted aminopyrroles, relevant to the compound's structure (Khlebnikov et al., 2018).
- Acidity Studies : The pKa values of various heterocyclic carboxylic acids, including those derived from benzothiophene, have been determined, providing insights into the compound's acidity in water (Cativiela et al., 1990).
Application in Material Science
- Layered Double Hydroxides (LDHs) : Pyrrole carboxylic acid derivatives, structurally related to the compound, have been intercalated in LDHs, showing potential applications in creating new organically modified 2D nanocomposites (Tronto et al., 2008).
Organometallic Chemistry
- Ruthenium-Catalyzed Oxidative Vinylation : Thiophene-2-carboxylic acids, structurally similar to the compound , have undergone regioselective vinylation catalyzed by ruthenium, indicating potential applications in synthetic chemistry (Ueyama et al., 2011).
Crystallography and Polymorphism
- Crystal Structure Analysis : Research has focused on the crystal structure of compounds like 1-benzothiophene-2-carboxylic acid, which is closely related to the compound , providing valuable insights into its potential crystalline forms (Dugarte-Dugarte et al., 2021).
Mechanism of Action
Mode of Action
Related compounds have been reported to undergo catalytic protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in the protodeboronation of alkyl boronic esters .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors such as temperature, ph, and the presence of other compounds can generally affect the stability and efficacy of chemical compounds .
Properties
IUPAC Name |
3-pyrrol-1-yl-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2S/c15-14(16,17)8-3-4-10-9(7-8)11(12(21-10)13(19)20)18-5-1-2-6-18/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMCYQRQUVLIDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC3=C2C=C(C=C3)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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